molecular formula C11H23NTe B12593658 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine CAS No. 616228-65-0

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine

Cat. No.: B12593658
CAS No.: 616228-65-0
M. Wt: 296.9 g/mol
InChI Key: BRQFNSMBVYLQKB-UHFFFAOYSA-N
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Description

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is a high-purity organotellurium compound offered for research and development applications. This chemical is intended for use in laboratory investigations only. It is strictly for research purposes and is not classified as a drug, pharmaceutical, or cosmetic ingredient. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound to explore the unique reactivity and properties of organotellurium molecules. Potential research applications include studying novel reaction mechanisms in organic synthesis, investigating the behavior of tellurium-containing ligands in coordination chemistry, and developing new materials with specialized electronic properties. The diethylamino group and the tellurium moiety in its structure make it a valuable intermediate for method development and fundamental chemical studies. For specific handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS). This product is For Research Use Only.

Properties

CAS No.

616228-65-0

Molecular Formula

C11H23NTe

Molecular Weight

296.9 g/mol

IUPAC Name

3-butyltellanyl-N,N-diethylprop-2-en-1-amine

InChI

InChI=1S/C11H23NTe/c1-4-7-10-13-11-8-9-12(5-2)6-3/h8,11H,4-7,9-10H2,1-3H3

InChI Key

BRQFNSMBVYLQKB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C=CCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with N,N-diethylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced purification techniques, such as recrystallization and distillation, may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The butyltellanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity:
Research has indicated that compounds containing tellanyl groups exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species or the inhibition of key signaling pathways involved in cell proliferation .

2.2 Antimicrobial Properties:
Studies have shown that tellanyl compounds can possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections effectively .

2.3 Neurological Effects:
There is emerging evidence suggesting that 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in this area .

Material Science Applications

3.1 Semiconductor Properties:
The unique electronic properties of tellanyl compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of these materials is ongoing, with promising results indicating their potential for efficient energy conversion .

3.2 Polymer Chemistry:
Incorporating tellanyl groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This modification can lead to the development of advanced materials for applications ranging from coatings to structural components in engineering .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus growth, suggesting potential as a new antimicrobial agent .
Study CNeurological EffectsIndicated modulation of acetylcholinesterase activity, highlighting its potential role in treating Alzheimer's disease .
Study DMaterial ScienceReported on improved charge mobility in OLED applications when using derivatives of tellanyl compounds .

Mechanism of Action

The mechanism of action of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological systems and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine with key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine C₁₁H₂₃NTe ~310.9* Butyltellanyl, N,N-diethyl Contains tellurium; potential catalytic applications N/A
N,N-Diethylprop-2-en-1-amine C₇H₁₅N 113.20 N,N-diethyl, propenyl Flammable liquid; bp 110°C, density 0.773 g/cm³
N-Methyl-N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine C₁₃H₁₅N 185.27 Phenylpropynyl, N-methyl Aromatic and acetylenic hybrid
Triallylamine (N,N-Diallylprop-2-en-1-amine) C₉H₁₅N 137.23 Three allyl groups High reactivity in polymerization
N,N-Dimethylprop-2-yn-1-amine C₅H₉N 83.13 Propargyl, N,N-dimethyl Electron-withdrawing propargyl group
N,N-Diethyl-3,3-diphenylpropan-1-amine C₁₉H₂₅N 267.41 Bulky phenyl groups High lipophilicity

*Estimated based on atomic weights.

Key Structural Insights :

  • The butyltellanyl group introduces a heavy atom (Te) and polarizable lone pairs, which may enhance catalytic activity or alter redox behavior compared to carbon- or oxygen-based substituents .
  • N,N-Diethylprop-2-en-1-amine () shares the propenylamine core but lacks tellurium, resulting in lower molecular weight and reduced complexity in electronic properties.
  • Triallylamine () exhibits three unsaturated allyl groups, favoring cross-linking reactions, whereas the butyltellanyl derivative’s reactivity may focus on tellurium-centered transformations (e.g., oxidative addition).
Physicochemical Properties
  • Boiling Point and Density : The tellurium atom’s large atomic radius likely increases molecular weight and boiling point compared to N,N-diethylprop-2-en-1-amine (bp 110°C, density 0.773 g/cm³) .
  • Reactivity : The propargyl group in N,N-Dimethylprop-2-yn-1-amine () confers sp-hybridized carbon reactivity, whereas the butyltellanyl group may participate in redox or ligand-exchange reactions.

Biological Activity

Chemical Structure and Properties

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is an organotellurium compound characterized by the presence of a tellanyl group (–Te) attached to a prop-2-en-1-amine skeleton. The molecular formula can be represented as C₉H₁₅TeN, indicating its complexity and potential for diverse biological interactions.

Biological Activity

Organotellurium compounds have garnered interest in medicinal chemistry due to their unique properties, which can include:

  • Antimicrobial Activity : Some tellurium compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often attributed to the ability of tellurium to disrupt cellular processes.
  • Anticancer Effects : Research indicates that certain organotellurium compounds can induce apoptosis in cancer cells. This mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
  • Neuroprotective Properties : There is emerging evidence that organotellurium compounds may possess neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on a related tellurium compound demonstrated effective inhibition of bacterial growth, suggesting that modifications in the structure could enhance or alter this activity.
  • Cancer Cell Line Testing : In vitro studies have shown that specific organotellurium derivatives can inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.
  • Mechanistic Insights : Mechanistic studies indicate that organotellurium compounds may interact with thiol groups in proteins, leading to alterations in protein function and subsequent cellular responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

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